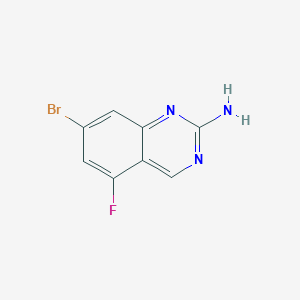

7-Bromo-5-fluoroquinazolin-2-amine

描述

属性

IUPAC Name |

7-bromo-5-fluoroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHXWNSPRGKGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=CN=C(N=C21)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of Halogenated Quinazoline 2 Amines

Foundational Principles of SAR in Quinazoline (B50416) Chemotypes

The biological activity of quinazoline derivatives is intrinsically linked to the nature, position, and orientation of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. The quinazoline core itself provides a rigid framework that can appropriately position key pharmacophoric features for interaction with biological targets. The nitrogen atoms at positions 1 and 3 are crucial, often acting as hydrogen bond acceptors, which is a key interaction in the binding of many quinazoline-based inhibitors to the ATP-binding site of kinases. nih.gov

SAR studies for quinazoline chemotypes are guided by several foundational principles:

Substitution Pattern: The properties of substituted quinazolines are highly dependent on whether the substituents are on the pyrimidine or the benzene ring. Modifications on the benzene part (positions 5, 6, 7, and 8) primarily influence pharmacokinetic properties and can modulate binding affinity and selectivity. Substitutions on the pyrimidine ring, particularly at positions 2 and 4, are often directly involved in interactions with the target protein.

Steric Factors: The size and shape of substituents play a critical role in determining how the molecule fits into the binding pocket of a biological target. Bulky substituents can create steric hindrance, preventing optimal binding, while smaller groups may not provide sufficient van der Waals interactions for high affinity.

Influence of Halogen Substituents on Biological Activity Profiles

Halogens are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. In the context of quinazoline-2-amines, halogenation can lead to enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.

The introduction of a bromine atom at the C7-position of the quinazoline ring can have a profound impact on biological activity. Bromine is a large, lipophilic, and moderately electronegative atom. Its presence can influence molecular interactions in several ways:

Enhanced van der Waals Contacts: The size of the bromine atom can lead to favorable van der Waals interactions with hydrophobic pockets within the target protein, thereby increasing binding affinity.

Formation of Halogen Bonds: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) on the target protein. This can contribute significantly to the binding energy and selectivity.

Influence on Metabolism: The presence of a bromine atom can block a potential site of metabolism, leading to increased metabolic stability and a longer half-life in the body.

Studies on related quinoline (B57606) derivatives have shown that bromine substitutions can be critical for anticancer activity. For instance, the presence of bromine at the C-7 position in some quinoline series has been linked to significant antiproliferative effects. researchgate.net

Fluorine, the most electronegative element, is a small atom that can have unique effects on biological activity when introduced into a molecule. The role of fluorine at the C5-position of the quinazoline ring can be multifaceted:

Alteration of Electronic Properties: The strong electron-withdrawing nature of fluorine can significantly alter the electron density of the quinazoline ring, potentially influencing the basicity of the nitrogen atoms and their ability to form hydrogen bonds.

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage. Introducing fluorine at a metabolically labile position can thus improve the metabolic stability of the compound.

Conformational Effects: The small size of fluorine means it can often be substituted for a hydrogen atom without causing significant steric clashes. However, its electronegativity can influence the preferred conformation of the molecule.

Specific Interactions: Fluorine can participate in favorable interactions with the target protein, such as dipole-dipole interactions or weak hydrogen bonds with suitable donors. In some kinase inhibitors, fluorine substitution has been shown to lead to novel hydrogen bond interactions with the protein backbone. nih.gov

The 2-amino group is a key pharmacophoric feature in this class of compounds. It can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with the target protein. In the context of kinase inhibition, the 2-amino group of quinazoline derivatives has been shown to form hydrogen bonds with the hinge region of the ATP-binding site, a critical interaction for potent inhibition.

The basicity of the 2-amino group, which can be modulated by other substituents on the quinazoline ring, is also important for its interaction with the target. Furthermore, the amino group serves as a versatile handle for further chemical modification, allowing for the introduction of various side chains to explore additional binding interactions and optimize the pharmacological profile. Studies on 2,4-diaminoquinazolines have demonstrated that the nature of the substituent at the 2-amino position can significantly influence DNA-binding affinity and antitumor activity. semanticscholar.org

Correlation between Substituent Electronic and Steric Properties and Biological Response

The biological response of a series of halogenated quinazoline-2-amines is a complex interplay of the electronic and steric properties of the substituents.

SAR Mapping for Specific Enzyme Inhibition (e.g., Kinases, other validated targets)

While specific SAR data for 7-Bromo-5-fluoroquinazolin-2-amine is not extensively available in the public domain, we can infer a hypothetical SAR map based on related compounds, particularly kinase inhibitors. Many quinazoline-based kinase inhibitors target the ATP-binding site.

A hypothetical binding model for this compound in a kinase active site would likely involve:

Hinge Binding: The N1 and/or the 2-amino group of the quinazoline ring forming hydrogen bonds with the backbone of the hinge region of the kinase.

Hydrophobic Interactions: The benzene portion of the quinazoline ring, along with the bromine and fluorine substituents, occupying a hydrophobic pocket.

Halogen Bonding: The bromine at position 7 potentially forming a halogen bond with a suitable acceptor in the binding site.

Fluorine Interactions: The fluorine at position 5 could be involved in specific polar interactions or contribute to a favorable conformational bias.

To illustrate the principles of SAR in this chemical space, the following table presents hypothetical inhibitory data based on trends observed in related quinazoline series.

| Compound | R1 (Position 5) | R2 (Position 7) | R3 (Position 2) | Kinase Inhibition IC50 (nM) |

| A | H | H | -NH2 | 500 |

| B | F | H | -NH2 | 250 |

| C | H | Br | -NH2 | 150 |

| D (this compound) | F | Br | -NH2 | 75 |

| E | F | Br | -NHCH3 | 100 |

| F | Cl | Br | -NH2 | 90 |

| G | F | I | -NH2 | 120 |

Table 1: Illustrative Structure-Activity Relationship Data for Substituted Quinazolin-2-amines

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for the specific compounds listed.

From this illustrative table, we can deduce several SAR trends:

The introduction of a single halogen (Compound B and C) enhances potency compared to the unsubstituted analog (Compound A).

The combination of both fluorine at position 5 and bromine at position 7 (Compound D) results in a synergistic effect, leading to the highest potency in this series.

Modification of the 2-amino group (Compound E) slightly reduces potency, highlighting the importance of the primary amine for optimal interaction.

Replacing fluorine with a larger chlorine at position 5 (Compound F) results in a slight decrease in activity, suggesting a preference for a smaller substituent at this position.

Replacing bromine with a larger iodine at position 7 (Compound G) also decreases activity, indicating that bromine may be the optimal sized halogen for this particular hypothetical binding pocket.

Mechanistic Investigations of Quinazoline Derivative Biological Action

Elucidation of Molecular Targets and Ligand-Binding Mechanisms

Quinazoline (B50416) derivatives are recognized for their ability to interact with a variety of molecular targets, playing a crucial role in the modulation of key cellular signaling pathways. Their versatility as enzyme inhibitors has been a major focus of drug discovery and development.

Inhibitory Mechanisms against Epidermal Growth Factor Receptor (EGFR) Kinase

The quinazoline core is a well-established pharmacophore for the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cell proliferation and survival. nih.govnih.gov Several FDA-approved anticancer drugs, such as gefitinib (B1684475) and erlotinib (B232), are based on the 4-anilinoquinazoline (B1210976) scaffold. nih.govmdpi.com These molecules act as ATP-competitive inhibitors, binding to the ATP-binding pocket within the kinase domain of EGFR. ekb.eg This interaction blocks the downstream signaling cascades that promote tumor growth. ekb.eg

The efficacy of these inhibitors is often enhanced by specific substitutions on the quinazoline ring. For instance, the introduction of small hydrophobic groups can increase the affinity for the active site of the EGFR kinase. nih.gov The presence of halogen atoms, such as bromine and fluorine, can modulate the electronic properties and binding interactions of the molecule, potentially influencing its inhibitory potency. nih.gov Some quinazoline derivatives have shown the ability to overcome resistance to first-generation EGFR inhibitors, which often arises from mutations in the EGFR gene, such as the T790M mutation. nih.govmdpi.com

Modulation of Phosphoinositide 3-Kinase (PI3K) Pathway Activity

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govnih.gov Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. nih.govbenthamscience.com Several quinazoline-based compounds have been developed as inhibitors of PI3K. benthamscience.comresearchgate.net These inhibitors can target different isoforms of PI3K, and their selectivity can be influenced by the substitution pattern on the quinazoline core. researchgate.netnih.gov

For example, some quinazoline derivatives have been designed to mimic the adenosine (B11128) moiety of ATP, enabling them to interact with the ATP-binding site in the kinase domain of PI3K. nih.gov The substitution at various positions on the quinazoline ring can be tailored to enhance potency and selectivity for specific PI3K isoforms. nih.gov The inhibition of the PI3K pathway by these compounds can lead to the suppression of tumor growth and the induction of apoptosis. nih.gov

Interactions with Other Enzyme Classes

The versatility of the quinazoline scaffold extends to its ability to inhibit a range of other enzymes implicated in disease pathogenesis.

Poly-(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. nih.govnih.gov Quinazoline-4-one and quinazoline-2,4-dione derivatives have been identified as potent PARP inhibitors. nih.govacs.org These compounds often mimic the nicotinamide (B372718) portion of the NAD+ substrate, binding to the active site of PARP and preventing its function in DNA repair, which can lead to synthetic lethality in cancer cells. nih.gov

Thymidylate Synthase (TS): Thymidylate synthase is a crucial enzyme in the synthesis of pyrimidine (B1678525) nucleotides, which are essential for DNA replication and repair. nih.govnih.gov Quinazoline-based antifolates have been developed as inhibitors of TS. nih.govacs.org These compounds compete with the natural substrate, deoxyuridine monophosphate (dUMP), for binding to the enzyme's active site, thereby blocking the production of thymidylate and inhibiting DNA synthesis. nih.gov The substitution pattern on the quinazoline ring, including the presence of an amino group at the C2 position, can influence the inhibitory activity. nih.gov

Tyrosine Kinases: Beyond EGFR, quinazoline derivatives have demonstrated inhibitory activity against a broad spectrum of tyrosine kinases. nih.govnih.gov This includes receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), which is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.govnih.govtandfonline.com Dual inhibitors targeting both EGFR and VEGFR have been developed from the quinazoline scaffold. mdpi.comrsc.org Additionally, non-receptor tyrosine kinases are also targets for quinazoline-based inhibitors. nih.gov

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a key role in inflammation and has been implicated in the development of some cancers. nih.govresearchgate.net Certain quinazoline derivatives have been designed as selective COX-2 inhibitors, showing potential as anti-inflammatory and anticancer agents. nih.govtandfonline.comnih.gov These compounds often feature a diarylheterocyclic structure that fits into the active site of COX-2. acs.org

Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response. researchgate.netchemrxiv.orgnih.govchemrxiv.orgnih.gov Quinazoline-based compounds, including quinazoline-2,5-diamine derivatives, have been discovered as potent HPK1 inhibitors. chemrxiv.orgnih.govchemrxiv.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): As a key mediator of angiogenesis, VEGFR2 is a significant target in cancer therapy. nih.govtandfonline.commdpi.com Numerous quinazoline derivatives have been developed as VEGFR-2 inhibitors, with some acting as multi-targeted inhibitors that also affect other kinases like EGFR. mdpi.comnih.govrsc.org These inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, blocking its signaling and thereby inhibiting angiogenesis. nih.gov

Cholinesterases: While the primary focus of quinazoline research has been on cancer and inflammation, some derivatives have been investigated for their potential to inhibit cholinesterases, enzymes that are important in the nervous system. This suggests a broader therapeutic potential for this class of compounds.

Impact on Cellular Processes

The inhibition of key molecular targets by quinazoline derivatives translates into significant effects on fundamental cellular processes, including the regulation of the cell cycle and the induction of programmed cell death (apoptosis).

Influence on Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division. Aberrations in cell cycle control are a hallmark of cancer. nih.gov Quinazoline derivatives, through their inhibition of kinases like EGFR and CDK2, can exert a profound influence on cell cycle progression. nih.govnih.gov For example, inhibition of EGFR can block downstream signaling pathways that are necessary for cells to progress through the G1 phase of the cell cycle. ekb.eg

Some quinazoline derivatives have been shown to cause cell cycle arrest at specific checkpoints. For instance, certain compounds can induce a G1 phase arrest, preventing cells from entering the DNA synthesis (S) phase. tandfonline.com Others have been observed to cause an accumulation of cells in the G2/M phase, indicating a blockage at the transition from the G2 phase to mitosis. ekb.eg This disruption of the cell cycle prevents cancer cells from proliferating.

Induction of Apoptotic Pathways

Apoptosis is a natural process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often evade apoptosis, allowing for their uncontrolled growth. A key mechanism by which many anticancer agents, including quinazoline derivatives, exert their effects is by inducing apoptosis in tumor cells. nih.govnih.gov

The induction of apoptosis by quinazoline derivatives can occur through various mechanisms. Inhibition of survival pathways, such as the PI3K/Akt pathway, can lower the threshold for apoptosis. nih.govnih.gov Furthermore, some quinazoline compounds have been shown to directly activate apoptotic signaling cascades. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. tandfonline.com The activation of caspases, which are the executioner enzymes of apoptosis, is a common downstream event. tandfonline.com For example, some quinazolinedione derivatives have been shown to induce apoptosis through the intrinsic pathway, evidenced by the activation of caspase-9 and the tumor suppressor protein p53. nih.gov

Modulation of Key Intracellular Signaling Cascades

Quinazoline derivatives are well-documented modulators of various intracellular signaling cascades, a property central to their therapeutic potential, particularly in oncology. Their primary mechanism often involves the inhibition of protein kinases, which are crucial enzymes that regulate a majority of cellular pathways such as cell cycle progression, proliferation, and differentiation. nih.gov

The quinazoline scaffold is a key component in a number of approved kinase inhibitors used in cancer therapy. nih.gov These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the transfer of a phosphate (B84403) group to its substrate, thereby blocking the downstream signaling cascade. nih.gov Key signaling pathways frequently targeted by quinazoline derivatives include:

Receptor Tyrosine Kinases (RTKs): Many quinazoline-based drugs are potent inhibitors of RTKs like the Epidermal Growth-Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov The dysregulation of these receptors is a common feature in many cancers, leading to uncontrolled cell growth and angiogenesis. nih.govekb.eg For instance, gefitinib and erlotinib are well-known EGFR inhibitors built on a 4-anilinoquinazoline framework. nih.gov

PI3K/Akt/mTOR Pathway: This pathway is vital for regulating cell survival, proliferation, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is implicated in malignant transformation, making its components attractive targets for cancer therapy. nih.gov Quinazoline derivatives have been developed as inhibitors of key kinases within this cascade, such as PI3K and mTOR. nih.gov

Serine/Threonine Kinases: Beyond RTKs, quinazolines also target serine/threonine kinases. A notable example involves Aurora kinases, which are essential for cell cycle regulation and mitosis. nih.gov Research on a related bromo- and fluoro-substituted compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, identified it as a selective inhibitor of Aurora A kinase. nih.gov This compound was found to arrest the cell cycle in the G1 phase and induce apoptosis in cancer cells, highlighting the potential for halogenated quinazolines to modulate critical cell cycle checkpoints. nih.gov

The substitution pattern on the quinazoline ring, including the presence and position of halogen atoms like bromine and fluorine, can significantly influence the potency and selectivity of these kinase inhibitors. nih.gov

| Quinazoline Derivative Example | Target Kinase(s) | Signaling Pathway | Biological Effect |

| Gefitinib | EGFR | EGFR signaling | Inhibition of cancer cell proliferation |

| Erlotinib | EGFR | EGFR signaling | Inhibition of cancer cell proliferation |

| Lapatinib | EGFR, HER2 | EGFR/HER2 signaling | Inhibition of breast cancer cell growth |

| Vandetanib | VEGFR-2, EGFR | VEGFR/EGFR signaling | Anti-angiogenic and anti-proliferative |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid | Aurora A | Cell Cycle Regulation | Cell cycle arrest at G1 phase, apoptosis |

Mechanisms Underlying Antimicrobial Effects

The quinazoline nucleus is a recognized pharmacophore in the development of antimicrobial agents. Derivatives have demonstrated activity against a range of pathogenic microbes, including bacteria and fungi. nih.govnih.gov The mechanisms behind these antimicrobial actions are varied and can depend on the specific substitutions on the quinazoline core.

Structure-activity relationship studies have consistently shown that substitutions at various positions of the quinazoline ring are crucial for their antimicrobial potency. Specifically, the presence of a halogen atom at certain positions is often associated with enhanced activity. nih.gov While the precise antimicrobial mechanism of 7-Bromo-5-fluoroquinazolin-2-amine has not been detailed, the general mechanisms for the quinazoline class include:

Inhibition of Cell Wall Synthesis: Some quinazolinone derivatives act as non-β-lactam inhibitors of penicillin-binding proteins (PBPs). acs.org PBPs are essential enzymes in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compounds disrupt cell wall integrity, leading to bacterial cell death. One study identified a 4(3H)-quinazolinone that inhibits PBP1 and PBP2a in MRSA. acs.org

Interaction with DNA: Certain quinazoline derivatives are believed to exert their antimicrobial effects by interacting directly with microbial DNA. nih.gov This interaction can disrupt DNA replication and transcription, leading to the inhibition of bacterial growth.

Inhibition of Virulence Factors: A more recent approach in antimicrobial drug discovery is to target virulence factors rather than bacterial viability directly. This can reduce pathogenicity and potentially slow the development of resistance. Some quinazoline compounds have been shown to inhibit the PhoP/PhoQ signal transduction system in Salmonella. nih.gov This two-component system regulates a large number of genes responsible for virulence and survival within host cells. The compounds act as ATP mimics, blocking the autophosphorylation of the sensor kinase PhoQ and thereby preventing the activation of the virulence cascade. nih.gov

The following table summarizes some of the antimicrobial mechanisms attributed to quinazoline derivatives.

| Mechanism of Action | Target | Example Microbial Species | Reference |

| Inhibition of Cell Wall Synthesis | Penicillin-Binding Proteins (PBPs) | Staphylococcus aureus (MRSA) | acs.org |

| DNA Interaction | Microbial DNA | Gram-positive bacteria | nih.gov |

| Inhibition of Virulence | PhoP/PhoQ two-component system | Salmonella | nih.gov |

Investigation of Multi-Targeting Capabilities of Quinazoline Frameworks

A significant advantage of the quinazoline scaffold in drug design is its ability to be elaborated into multi-target agents. nih.govekb.eg In complex diseases like cancer, where multiple signaling pathways are often dysregulated simultaneously, a single molecule that can modulate several key targets offers potential advantages over combination therapies, including improved efficacy and a better pharmacokinetic profile. researchgate.net

The quinazoline framework has proven to be a versatile platform for developing multi-target inhibitors, particularly in cancer research. ekb.eg These agents are rationally designed to interact with two or more biological targets that are critical for tumor growth, survival, and metastasis. nih.gov

Examples of multi-targeting strategies involving quinazoline derivatives include:

Dual Kinase Inhibition: Many quinazoline derivatives have been designed to inhibit multiple receptor tyrosine kinases simultaneously. For example, compounds have been developed that are dual inhibitors of EGFR and VEGFR-2. nih.govekb.eg This approach concurrently blocks signals for cell proliferation (via EGFR) and tumor angiogenesis (via VEGFR), offering a synergistic antitumor effect.

Kinase and Microtubule Inhibition: Some quinazolines have been shown to possess dual activity, inhibiting both RTKs and microtubule polymerization. nih.gov Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Quinazoline derivatives have been identified that not only inhibit EGFR, VEGFR-2, and PDGFR-β at low nanomolar concentrations but also depolymerize microtubules, combining anti-proliferative, anti-angiogenic, and cytotoxic mechanisms in a single molecule. nih.gov

Inhibition of Diverse Target Classes: The multi-targeting potential of quinazolines extends beyond kinases and structural proteins. Researchers have explored combining EGFR inhibition with the inhibition of other enzyme classes, such as histone deacetylases (HDACs). ekb.egekb.eg This strategy aims to attack cancer cells through both signaling blockade and epigenetic modulation.

The development of multi-target drugs is an evolving field in medicinal chemistry, and the quinazoline scaffold remains a privileged structure in these endeavors. ekb.egekb.eg The ability to fine-tune the substitution patterns, including the use of halogens like bromine and fluorine, allows for the optimization of activity against multiple desired targets.

| Multi-Targeting Strategy | Example Targets | Therapeutic Rationale |

| Dual RTK Inhibition | EGFR and VEGFR | Simultaneously block proliferation and angiogenesis |

| Kinase and Microtubule Inhibition | EGFR, VEGFR, Tubulin | Combine signaling blockade with mitotic disruption |

| Kinase and Epigenetic Modulation | EGFR and HDAC | Inhibit growth signals and modify gene expression |

Computational Chemistry and in Silico Approaches in Quinazoline Research and Design

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ukaazpublications.com This method is instrumental in drug discovery for predicting the binding affinity and interaction mode between a ligand and its target receptor. ukaazpublications.com In the context of quinazoline (B50416) derivatives, which are known to target various receptors such as epidermal growth factor receptor (EGFR), molecular docking helps in understanding the key interactions that govern their inhibitory activity. nih.govnih.govnih.gov

For a compound like 7-Bromo-5-fluoroquinazolin-2-amine, molecular docking simulations would be employed to predict its binding pose within the active site of a target protein. For instance, in a hypothetical docking study against a protein kinase, the 2-amino group of the quinazoline core could act as a hydrogen bond donor, while the nitrogen atoms in the quinazoline ring could act as hydrogen bond acceptors, forming crucial interactions with the amino acid residues in the hinge region of the kinase. The bromine and fluorine substituents at the 7th and 5th positions, respectively, would be analyzed for their potential to form halogen bonds or other hydrophobic interactions, which could enhance the binding affinity and selectivity.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Quinazoline Derivative 1 | -8.5 | MET793, LYS745 |

| Quinazoline Derivative 2 | -9.2 | CYS797, LEU844 |

| Quinazoline Derivative 3 | -7.8 | THR790, GLU762 |

| This compound (Hypothetical) | -9.5 | MET793, CYS797, LEU718 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. tandfonline.com MD simulations are crucial for assessing the conformational stability of the ligand-receptor complex and for analyzing the dynamics of their interactions. nih.govtandfonline.com

In the case of this compound bound to a target protein, an MD simulation would be initiated from the best-docked pose. Over the course of the simulation, typically on the nanosecond to microsecond timescale, the trajectory of the complex would be analyzed to assess the stability of the key interactions identified in the docking study. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to evaluate the stability of the complex. A stable RMSD profile would indicate that the ligand remains securely bound in the active site.

Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-receptor interactions and provide insights into the free energy of binding through methods like MM-PBSA and MM-GBSA. tandfonline.com These calculations provide a more accurate estimation of the binding affinity by considering the solvent effects and the entropic contributions.

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT) Analysis

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of molecules. physchemres.orgresearchgate.net These methods are used to calculate various molecular properties such as optimized geometry, charge distribution, and molecular orbitals, which are crucial for understanding the reactivity and interaction potential of a compound. nih.govnih.gov For quinazoline derivatives, DFT calculations can elucidate the effects of different substituents on the electronic properties of the quinazoline core.

For this compound, DFT calculations would be performed to obtain its optimized 3D geometry and to analyze its electronic characteristics. The presence of the electron-withdrawing fluorine atom and the bulky bromine atom would significantly influence the electron distribution across the quinazoline ring system, which in turn would affect its interaction with biological targets.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions and electronic transitions. semanticscholar.orgtandfonline.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. semanticscholar.org The HOMO-LUMO energy gap is an important parameter that indicates the chemical reactivity and kinetic stability of a molecule. semanticscholar.orgmdpi.com

A DFT study of this compound would provide the energies of its HOMO and LUMO. A smaller HOMO-LUMO gap would suggest higher reactivity. The distribution of the HOMO and LUMO densities on the molecule would indicate the regions most likely to be involved in electron donation and acceptance during interactions with a receptor.

A hypothetical representation of HOMO-LUMO data for a series of substituted quinazolines is shown in the table below.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 2-Aminoquinazoline (B112073) | -5.8 | -1.2 | 4.6 |

| 7-Bromo-2-aminoquinazoline | -6.0 | -1.5 | 4.5 |

| 5-Fluoro-2-aminoquinazoline | -6.1 | -1.4 | 4.7 |

| This compound (Hypothetical) | -6.2 | -1.6 | 4.6 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MESP map displays the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions.

For this compound, an MESP map would reveal the electron-rich regions around the nitrogen atoms of the quinazoline ring and the amino group, making them susceptible to interactions with electron-deficient sites on a receptor. Conversely, the regions around the hydrogen atoms would be electron-poor. The halogen atoms, bromine and fluorine, would also exhibit distinct electrostatic potentials that could influence their interaction patterns.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. nih.govnih.gov QSAR models are valuable for predicting the activity of new compounds and for providing insights into the structural requirements for a particular biological activity. nih.govresearchgate.net

In the context of quinazoline research, QSAR studies have been successfully employed to develop models that predict their anticancer and other pharmacological activities. nih.govnih.govmdpi.com These models can guide the design of new quinazoline derivatives with improved potency.

2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

QSAR models can be broadly classified into 2D-QSAR and 3D-QSAR. 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, such as topological indices and physicochemical properties. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields. nih.govnih.govfrontiersin.org

CoMFA and CoMSIA are powerful 3D-QSAR techniques that provide contour maps highlighting the regions around the aligned molecules where modifications are likely to increase or decrease the biological activity. nih.govnih.govresearchgate.net For a series of quinazoline derivatives including this compound, a 3D-QSAR study would involve aligning the molecules based on a common scaffold and then calculating the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting contour maps would provide valuable guidance for designing new analogues with enhanced activity. For example, a green contour in a CoMFA steric map would indicate that bulky substituents in that region are favorable for activity, while a yellow contour would suggest that bulky groups are unfavorable.

A summary of statistical parameters from a hypothetical 3D-QSAR study on a series of quinazoline inhibitors is presented below.

| Model | q² | r² | SEE | F-value |

| CoMFA | 0.65 | 0.92 | 0.25 | 110.5 |

| CoMSIA | 0.68 | 0.94 | 0.22 | 125.8 |

This table is for illustrative purposes and does not represent actual experimental data. q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, SEE is the standard error of estimate, and F is the F-test value.

Virtual Screening Techniques for Lead Compound Identification

Virtual screening is a powerful computational technique used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of quinazoline research, virtual screening plays a pivotal role in identifying novel derivatives with potential therapeutic activity.

While specific virtual screening studies centered exclusively on this compound are not extensively documented in publicly available research, the general principles are widely applied to the broader class of quinazoline derivatives. These studies often involve the creation of a virtual library of compounds which are then docked into the active site of a biological target. For instance, research on substituted quinazolines has utilized virtual screening to identify potential inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR). rjpbr.comresearchgate.netbenthamdirect.com The process typically involves:

Target Preparation: Obtaining the 3D structure of the target protein, often from crystallographic data.

Library Generation: Assembling a database of quinazoline derivatives, which could hypothetically include this compound.

Molecular Docking: Simulating the binding of each molecule in the library to the target's active site.

Scoring and Ranking: Using scoring functions to estimate the binding affinity and ranking the compounds based on their predicted efficacy.

The insights gained from such screenings on related quinazoline compounds help in understanding the structure-activity relationships (SAR) that govern their biological function, which can then be applied to guide the synthesis and testing of new derivatives like this compound.

Table 1: Illustrative Virtual Screening Parameters for Quinazoline Derivatives

| Parameter | Description |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) |

| Docking Software | AutoDock, Glide, or similar platforms |

| Ligand Library | A virtual collection of diverse quinazoline analogues |

| Scoring Function | Functions that estimate free energy of binding (e.g., ΔG) |

| Hit Criteria | Compounds with high predicted binding affinity and favorable interactions with key residues |

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME. In silico ADME prediction has become an indispensable tool in early drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. nih.govresearchgate.netmdpi.comnih.govfrontiersin.org

For a compound like this compound, various computational models can be employed to predict its ADME properties. These models are typically built using large datasets of experimentally determined properties and employ a range of algorithms, from simple empirical rules to complex machine learning models.

Key Predicted ADME Properties:

Absorption: Parameters such as Caco-2 cell permeability and human intestinal absorption are predicted to estimate oral bioavailability.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help in understanding how the compound will be distributed throughout the body.

Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 enzymes, which is crucial for understanding the drug's half-life and potential for drug-drug interactions.

Excretion: The route and rate of elimination of the compound and its metabolites are estimated.

Table 2: Representative In Silico ADME Predictions for a Hypothetical Quinazoline Derivative

| ADME Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Caco-2 Permeability | Moderate to High | Likely to be well-absorbed from the gut |

| Plasma Protein Binding | High | May have a longer duration of action |

| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates |

Application of Machine Learning Algorithms for Activity Prediction and Design

Machine learning (ML) is increasingly being applied in drug discovery to build predictive models for various endpoints, including biological activity, toxicity, and ADME properties. researchgate.netresearchgate.netmdpi.comnih.gov These models can learn complex relationships between the chemical structure of a molecule and its properties, enabling the rapid screening of virtual libraries and the design of novel compounds with desired characteristics.

In the context of quinazoline research, ML algorithms can be trained on datasets of known active and inactive compounds to develop Quantitative Structure-Activity Relationship (QSAR) models. These models can then be used to predict the activity of new, untested quinazoline derivatives like this compound.

Commonly Used Machine Learning Algorithms in Drug Discovery:

Support Vector Machines (SVM)

Random Forests (RF)

Gradient Boosting Machines (GBM)

Deep Neural Networks (DNN)

A typical workflow for developing an ML-based activity prediction model for quinazolines would involve:

Data Collection: Assembling a dataset of quinazoline derivatives with experimentally measured biological activity against a specific target.

Feature Generation: Representing the molecules using a set of numerical descriptors that capture their structural and physicochemical properties.

Model Training: Using an ML algorithm to learn the relationship between the molecular descriptors and the biological activity.

Model Validation: Evaluating the predictive performance of the model using an independent test set.

Prediction and Design: Applying the validated model to predict the activity of new compounds and to guide the design of more potent analogues.

While specific machine learning models for this compound have not been reported, the general applicability of these methods to the quinazoline class highlights their potential for accelerating the discovery of new therapeutic agents. mdpi.comfrontiersin.orgrsc.org

Advanced Analytical Methodologies for Characterization of Quinazoline 2 Amine Compounds

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, functional groups, and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton and Carbon-13)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 7-Bromo-5-fluoroquinazolin-2-amine, both ¹H and ¹³C NMR would be essential for confirming its structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the nitrogen atoms in the quinazoline (B50416) ring. The coupling patterns (splitting) between adjacent protons would help to confirm their relative positions on the quinazoline core. The amine protons would likely appear as a broad singlet.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms directly bonded to the electronegative fluorine, bromine, and nitrogen atoms would be significantly deshielded and appear at higher chemical shifts. The predicted chemical shifts are crucial for confirming the substitution pattern of the quinazoline ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental results.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-NH₂ | ~7.0-8.0 (broad singlet) | - |

| C4-H | ~8.0-8.5 | ~150-155 |

| C5-F | - | ~158-162 (doublet, ¹JCF) |

| C6-H | ~7.5-7.8 | ~115-120 (doublet, ²JCF) |

| C7-Br | - | ~110-115 |

| C8-H | ~7.8-8.2 | ~125-130 |

| C8a | - | ~145-150 |

| C4a | - | ~120-125 |

| C2 | - | ~160-165 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The primary amine (-NH₂) group would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibration would be observed around 1600-1650 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the quinazoline ring would be found in the 1450-1620 cm⁻¹ region. The C-F and C-Br stretching vibrations would be expected in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Primary Amine (N-H) | Bend | 1600 - 1650 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Quinazoline Ring (C=N, C=C) | Stretch | 1450 - 1620 |

| C-F | Stretch | 1100 - 1200 |

| C-Br | Stretch | 500 - 700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinazoline ring system, being an extended aromatic system, is expected to absorb UV radiation, leading to characteristic absorption maxima (λ_max). The presence of substituents like the amino, bromo, and fluoro groups can cause shifts in the absorption bands (bathochromic or hypsochromic shifts). The UV-Vis spectrum would be useful for quantitative analysis and for monitoring reactions involving the quinazoline chromophore.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming its molecular formula (C₈H₅BrFN₃).

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern would provide further structural information. Expected fragmentation pathways could include the loss of small molecules like HCN or NH₃, and cleavage of the bromine and fluorine atoms.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | Significance |

| [M]⁺ | 240.97 | Molecular Ion |

| [M+2]⁺ | 242.97 | Isotopic peak due to ⁸¹Br |

| [M-HCN]⁺ | 213.97 | Loss of hydrogen cyanide |

| [M-NH₂]⁺ | 224.97 | Loss of amino radical |

| [C₇H₄FN₂]⁺ | 161.03 | Loss of Br |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While spectroscopic techniques provide valuable structural information, X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound.

Although specific crystallographic data for this compound is not publicly available, analysis of related structures, such as other bromo-substituted quinazolines, provides insight into the type of data that would be obtained. For instance, a single-crystal X-ray diffraction study would yield the unit cell dimensions (a, b, c, α, β, γ), the space group, and the calculated density of the crystal.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be a suitable method for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer would likely provide good separation from impurities. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity checks. For this compound, a silica gel plate could be used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The retardation factor (Rf) value would be characteristic of the compound in a given solvent system.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable technique for the rapid, qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. Its application in the analysis of this compound would involve the spotting of a dilute solution of the compound onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase.

The choice of the mobile phase is critical and is empirically determined to achieve optimal separation of the compound from any starting materials, byproducts, or impurities. A typical mobile phase for quinazoline derivatives might consist of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

After development, the chromatogram is visualized, commonly under UV light (at 254 nm and/or 366 nm), where UV-active compounds like this compound will appear as dark spots against a fluorescent background. The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is then calculated. This value is a characteristic of the compound in a specific TLC system and serves as an indicator of its polarity and identity.

Table 1: Illustrative Thin-Layer Chromatography Data for Quinazoline-2-amine Compounds

| Compound | Mobile Phase System (v/v) | Rf Value | Visualization Method |

| This compound | Hexane:Ethyl Acetate (1:1) | Data not available | UV (254 nm) |

| Quinazoline-2-amine | Dichloromethane:Methanol (9:1) | ~0.45 | UV (254 nm) |

| Substituted Quinazoline Derivative | Toluene:Acetone (7:3) | ~0.60 | UV (254 nm) |

Note: The Rf values provided for compounds other than this compound are representative examples from the analysis of similar structures and are for illustrative purposes only.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful analytical technique that provides high-resolution separation and quantification of components in a mixture. For the characterization of this compound, a reverse-phase HPLC method would typically be employed. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

A small, precise volume of the sample solution is injected into the HPLC system. The components of the sample are then separated based on their differential affinities for the stationary and mobile phases as they are pumped through the column under high pressure. A detector, most commonly a UV-Vis detector set at a wavelength where the analyte has strong absorbance, records the elution of each component.

The output is a chromatogram, a plot of detector response versus time. The time at which a specific compound elutes is known as its retention time (tR), which is a characteristic and reproducible parameter under a given set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The purity of the this compound sample is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Table 2: Representative High-Performance Liquid Chromatography Parameters for Quinazoline-2-amine Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | e.g., 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (tR) for this compound | Data not available |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition (by percentage) of a compound. This method provides empirical evidence for the molecular formula of a newly synthesized substance like this compound. The analysis is typically performed for carbon (C), hydrogen (H), and nitrogen (N). For halogenated compounds, the percentage of bromine (Br) and fluorine (F) would also be determined.

The process involves the complete combustion of a small, accurately weighed sample of the compound in an oxygen-rich atmosphere. The combustion products (CO2, H2O, and N2) are then passed through a series of absorbers and detectors to quantify the amount of each element.

The experimentally determined percentages of each element are then compared with the theoretically calculated values based on the proposed molecular formula (C8H5BrFN3 for this compound). A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity.

Table 3: Theoretical vs. Found Elemental Analysis Data for this compound (Molecular Formula: C8H5BrFN3)

| Element | Theoretical Percentage (%) | Found Percentage (%) |

| Carbon (C) | 39.69 | Data not available |

| Hydrogen (H) | 2.08 | Data not available |

| Nitrogen (N) | 17.36 | Data not available |

| Bromine (Br) | 33.01 | Data not available |

| Fluorine (F) | 7.85 | Data not available |

Future Research Directions and Emerging Paradigms for Quinazoline Based Compounds

Rational Design of Next-Generation Quinazoline (B50416) Analogues

For instance, the quinazoline scaffold has been extensively studied for its ability to inhibit receptor tyrosine kinases (RTKs), with substitutions at the 6- and 7-positions showing significant tolerance for bulkier groups. nih.gov By systematically altering the substituents on the quinazoline core of 7-Bromo-5-fluoroquinazolin-2-amine, researchers can design new analogues with enhanced inhibitory potency against specific targets, such as cyclin-dependent kinase 2 (CDK2) or EGFR. tandfonline.comnih.gov Molecular fragment replacement and Volsurf predictions are additional computational tools that can be used to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these newly designed compounds. tandfonline.com

Development of Quinazoline-Containing Hybrid Molecules with Multi-Targeting Potential

A promising strategy in drug development is the creation of hybrid molecules that can interact with multiple biological targets simultaneously. nih.govresearchgate.net This approach can lead to enhanced therapeutic efficacy and may help to overcome drug resistance. researchgate.net The quinazoline nucleus is an ideal scaffold for developing such multi-target agents. nih.govnih.gov

Molecular hybridization involves combining the quinazoline core with other pharmacologically active moieties. nih.gov For example, researchers have successfully synthesized hybrids of quinazolinone and other heterocyclic structures like thiazolidin-4-one, oxadiazole, and triazole. rsc.org These hybrid compounds have demonstrated a range of biological activities, including anticancer and antimicrobial effects. nih.govrsc.org The development of quinazoline-artemisinin hybrids has also shown significant promise, with some compounds exhibiting potent antimalarial activity. acs.org

The design of these hybrid molecules often involves linking different pharmacophores through various chemical strategies, such as click chemistry or palladium-catalyzed cross-coupling reactions. rsc.org The resulting compounds can then be screened for their ability to inhibit multiple targets, such as different protein kinases or enzymes involved in various disease pathways. nih.gov

Exploration of Novel Biological Activities and Therapeutic Applications

While quinazoline derivatives are well-known for their anticancer properties, ongoing research continues to uncover new biological activities and potential therapeutic applications. wisdomlib.orgresearchgate.netnih.gov The diverse pharmacological profile of quinazolines includes anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and antihypertensive effects. nih.govnih.govwisdomlib.org

The unique substitution pattern of this compound may confer novel biological properties that have yet to be fully explored. High-throughput screening (HTS) of this compound and its derivatives against a wide range of biological targets can help to identify new therapeutic opportunities. nih.govmdpi.com For example, recent studies have identified benzoquinazolinones and thiazoloimidazoles as having antiviral activity against influenza viruses. nih.gov Further investigation into the antiviral potential of this compound analogues could lead to the development of new treatments for infectious diseases.

Moreover, the exploration of quinazoline derivatives as inhibitors of enzymes like phosphodiesterase 7 (PDE7) has shown potential for the development of new anti-inflammatory drugs. nih.gov The structural diversity of quinazolines allows for the fine-tuning of their biological activity, making them attractive candidates for a wide range of therapeutic areas. uky.edu

Advancements in Environmentally Conscious Synthetic Methods for Halogenated Derivatives

The synthesis of halogenated quinazoline derivatives like this compound traditionally involves methods that can be harsh and generate significant chemical waste. nih.gov There is a growing emphasis on developing more environmentally friendly or "green" synthetic methods. researchgate.net These approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste production. researchgate.netrsc.org

Recent advancements in this area include the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. frontiersin.org Other green chemistry approaches being explored for quinazoline synthesis include:

Visible light-driven photocatalysis: Using natural dyes like curcumin (B1669340) to sensitize titanium dioxide nanoparticles allows for the synthesis of quinazoline derivatives under mild and eco-friendly conditions. nih.gov

Use of green solvents: Employing environmentally benign solvent systems, such as PEG/water, can reduce the environmental impact of the synthesis. frontiersin.org

Magnetically recoverable catalysts: The development of novel palladium catalysts that can be easily recovered and reused enhances the sustainability and cost-effectiveness of the process. frontiersin.org

Solvent-free conditions: Some synthetic methods for quinazolines can be performed without any solvent, further reducing waste. organic-chemistry.org

These sustainable synthetic practices not only align with the principles of green chemistry but also offer practical advantages for the large-scale production of quinazoline-based pharmaceuticals. rsc.orgfrontiersin.org

Integration of High-Throughput Screening with Computational Design Workflows

The combination of high-throughput screening (HTS) and computational design represents a powerful synergy in modern drug discovery. technologynetworks.com HTS allows for the rapid screening of large libraries of compounds against a specific biological target, while computational methods provide valuable insights for the rational design of more potent and selective molecules. researchgate.netijddr.inthermofisher.com

This integrated approach begins with the in silico screening of virtual libraries of quinazoline derivatives, including analogues of this compound. ijddr.initmedicalteam.pl Computational tools such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can be used to identify promising candidates with favorable drug-like properties. itmedicalteam.pltandfonline.comnih.gov

The most promising candidates from the in silico screening can then be synthesized and subjected to HTS assays to validate their biological activity. nih.govmdpi.com The data generated from HTS can then be fed back into the computational models to refine the SAR and guide the design of the next generation of compounds. tandfonline.com This iterative cycle of computational design and experimental validation can significantly accelerate the drug discovery process. researchgate.net

Targeting Resistance Mechanisms through Novel Quinazoline Architectures

Drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. nih.govnih.gov Bacteria and cancer cells can develop mechanisms to evade the effects of drugs, such as mutations in the drug target or increased drug efflux. nih.govnih.gov The development of novel quinazoline architectures offers a promising strategy to overcome these resistance mechanisms. youtube.com

For example, in the context of cancer, some quinazoline derivatives have been shown to inhibit breast cancer resistance protein (BCRP), a transporter that can pump anticancer drugs out of cancer cells. nih.gov By co-administering a BCRP-inhibiting quinazoline with a conventional anticancer agent, it may be possible to overcome this form of multidrug resistance. nih.gov

Furthermore, the design of quinazoline-based multi-target inhibitors can also help to circumvent resistance. nih.gov If a cancer cell develops a mutation in one target, the drug may still be effective by acting on other targets. researchgate.net The structural versatility of the quinazoline scaffold allows for the creation of novel architectures that can bind to different targets or overcome resistance-conferring mutations. nih.gov

Interdisciplinary Approaches Combining Synthetic Chemistry, Structural Biology, and Bioinformatics

The future of drug discovery with quinazoline-based compounds lies in the integration of multiple scientific disciplines. A collaborative approach that combines synthetic chemistry, structural biology, and bioinformatics is essential for success.

Synthetic Chemistry: Provides the tools to create novel quinazoline derivatives and hybrid molecules. frontiersin.orgorganic-chemistry.org Advances in synthetic methodologies, particularly in green chemistry, are crucial for the efficient and sustainable production of these compounds. nih.govfrontiersin.org

Structural Biology: Techniques such as X-ray crystallography and NMR spectroscopy provide detailed three-dimensional information about how quinazoline derivatives bind to their biological targets. This information is invaluable for understanding the molecular basis of their activity and for guiding the rational design of new compounds.

Bioinformatics and Computational Biology: These fields provide the computational tools for in silico screening, molecular modeling, and the analysis of large biological datasets. researchgate.netresearchgate.net Bioinformatics can help to identify new drug targets, predict the biological activity of novel compounds, and analyze the molecular mechanisms of drug resistance. youtube.com

By combining the strengths of these disciplines, researchers can create a powerful pipeline for the discovery and development of next-generation quinazoline-based therapeutics. This interdisciplinary approach will be critical for translating the promise of compounds like this compound into effective treatments for a wide range of diseases.

常见问题

Basic: What are the recommended synthetic routes and purification methods for 7-Bromo-5-fluoroquinazolin-2-amine?

Methodological Answer:

A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 4-chloro-6,7-dimethoxyquinazoline with brominated/fluorinated anilines in isopropanol using DIPEA as a base at elevated temperatures (e.g., 90°C for 2 hours) . Purification typically employs combi-flash column chromatography with gradient elution (e.g., 0–15% EtOAc/heptane) to isolate the product. Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction time. TLC monitoring is critical to track reaction progress .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d6 identifies protons and carbons adjacent to electronegative substituents (Br, F). For example, aromatic protons appear in δ 7.3–8.8 ppm, with splitting patterns indicating coupling with fluorine .

- LCMS: Confirms molecular weight ([M+1]<sup>+</sup> signal) and purity.

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data. Hydrogen bonding and halogen interactions can be analyzed to validate regiochemistry .

Basic: What biological targets are plausible for this compound?

Methodological Answer:

Quinazoline derivatives often target kinase enzymes (e.g., EGFR, VEGFR). To validate:

- Perform in vitro kinase inhibition assays using recombinant proteins.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to ATP-binding pockets.

- Compare with structurally related inhibitors like N-(4-bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, which shows activity in cancer models .

Basic: How to address contradictions in reported reactivity of bromine/fluorine substituents?

Methodological Answer:

Contradictions may arise from solvent effects or competing reaction pathways. For example:

- Bromine’s leaving-group ability varies with solvent polarity (e.g., DMF vs. isopropanol).

- Fluorine’s electron-withdrawing effect can stabilize intermediates, altering regioselectivity.

Systematic studies using kinetic monitoring (e.g., <sup>19</sup>F NMR) and computational modeling (DFT) are recommended to resolve discrepancies .

Basic: What solvents are optimal for solubility and formulation in biological assays?

Methodological Answer:

- DMSO: Preferred for stock solutions due to high solubility of aromatic amines (e.g., 10 mM in DMSO).

- Aqueous Buffers: Dilute stock in PBS (pH 7.4) with <1% DMSO to avoid cellular toxicity.

- Co-solvents: Ethanol or PEG-400 may enhance solubility for in vivo studies .

Advanced: How to optimize cross-coupling reactions (e.g., Suzuki) involving this compound?

Methodological Answer:

- Catalyst Screening: Test Pd(PPh3)4 or XPhos Pd G3 for coupling with boronic acids (e.g., 6-bromo-2-fluoro-3-methoxyphenylboronic acid) .

- Solvent/Base Optimization: Use toluene/EtOH (3:1) with Na2CO3 for milder conditions. Microwave-assisted synthesis (100°C, 30 min) improves yield .

- Monitoring Byproducts: UPLC-MS detects debromination or homo-coupling side products.

Advanced: What computational tools predict regioselectivity in electrophilic substitution?

Methodological Answer:

- DFT Calculations (Gaussian): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the quinazoline ring.

- Molecular Electrostatic Potential (MEP): Visualizes electron density to predict attack by electrophiles (e.g., nitration, halogenation) .

- Docking Studies (Schrödinger): Compare binding poses of brominated vs. fluorinated analogs to explain activity differences .

Advanced: How to analyze and mitigate impurities in scaled-up synthesis?

Methodological Answer:

- HPLC-PDA/MS: Identify impurities (e.g., dehalogenated byproducts) using C18 columns and gradient elution (ACN/water + 0.1% formic acid).

- Recrystallization: Use EtOAc/heptane mixtures to remove polar impurities.

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction intermediates in real time .

Advanced: How to resolve regioselectivity challenges in functionalizing the quinazoline core?

Methodological Answer:

- Directing Groups: Introduce temporary substituents (e.g., -OMe) to steer electrophiles to desired positions.

- Protection/Deprotection: Use Boc groups to block reactive amines during halogenation .

- Microwave Irradiation: Enhances kinetic control for selective C-H activation .

Advanced: What strategies stabilize this compound against photodegradation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。